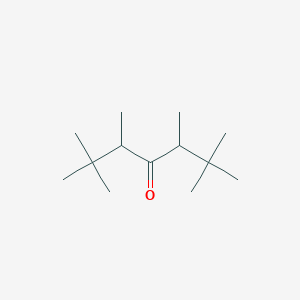

2,2,3,5,6,6-Hexamethylheptan-4-one

Description

Properties

CAS No. |

25-97-8 |

|---|---|

Molecular Formula |

C13H26O |

Molecular Weight |

198.34 g/mol |

IUPAC Name |

2,2,3,5,6,6-hexamethylheptan-4-one |

InChI |

InChI=1S/C13H26O/c1-9(12(3,4)5)11(14)10(2)13(6,7)8/h9-10H,1-8H3 |

InChI Key |

SWIXGNLWQQAPRF-UHFFFAOYSA-N |

SMILES |

CC(C(=O)C(C)C(C)(C)C)C(C)(C)C |

Canonical SMILES |

CC(C(=O)C(C)C(C)(C)C)C(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Branching and Steric Effects: The hexamethyl substitution in 2,2,3,5,6,6-Hexamethylheptan-4-one creates significant steric hindrance, likely reducing reactivity in nucleophilic additions compared to less substituted analogs like 2,2,6,6-Tetramethyl-4-heptanone .

Chain Length and Physical Properties: Longer carbon chains (e.g., heptanone vs. pentanone) generally increase boiling points and reduce volatility. However, the hexamethyl variant’s extensive branching may counteract this trend by reducing intermolecular van der Waals forces .

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 2,2,3,5,6,6-Hexamethylheptan-4-one experimentally?

- Methodological Answer : Utilize spectroscopic techniques (NMR, IR, MS) to analyze bond environments and functional groups. Compare experimental data with computational predictions (e.g., DFT for bond angles/lengths) . Cross-validate using databases like SciFinder or Reaxys to check against known compounds; discrepancies in melting points or optical rotation should be resolved by repeating experiments under controlled conditions .

Q. What are common synthesis routes for branched ketones like 2,2,3,5,6,6-Hexamethylheptan-4-one?

- Methodological Answer : Design multi-step alkylation or Friedel-Crafts acylation protocols, ensuring steric hindrance from methyl groups is minimized. Monitor reaction progress via GC-MS to isolate intermediates. Optimize catalysts (e.g., Lewis acids) and solvents (non-polar for steric control). Key bond formation (e.g., C=O) should align with reported angles (e.g., 116.1° for C-N-C systems) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.